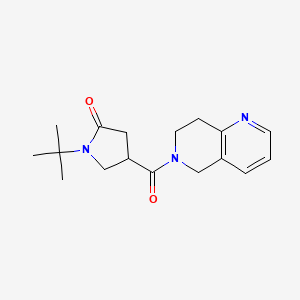

1-tert-butyl-4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multistep chemical processes starting from basic building blocks like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These processes often involve cyclization reactions, Knoevenagel condensations, and the formation of Schiff base compounds. The synthesis methods are characterized by their ability to introduce specific functional groups and structural motifs essential for the compound's final properties (Çolak, Turan, Karayel, & Buldurun, 2021).

Molecular Structure Analysis

Molecular structure characterization typically employs techniques such as FTIR, NMR spectroscopy, and X-ray crystallography. These techniques have revealed intricate details about the molecule's structure, including the presence of intramolecular hydrogen bonding and the overall conformation of the molecule in the solid state. The molecular structure is often stabilized by specific interactions, which are crucial for the molecule's reactivity and interaction with biological targets (Çolak et al., 2021).

Chemical Reactions and Properties

Compounds in this family participate in various chemical reactions, including flash vacuum thermolysis and reactions involving the tert-amino effect. These reactions lead to the formation of pyrrolopyridines, naphthyridines, and other cyclic compounds. The reactivity is influenced by the specific substituents and the electronic properties of the molecule (Justyna et al., 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior in different environments. X-ray crystallography studies provide insights into the molecule's solid-state structure, revealing how intramolecular and intermolecular interactions influence the compound's physical properties (Mohammat et al., 2008).

Chemical Properties Analysis

The chemical properties of "1-tert-butyl-4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-2-pyrrolidinone" and related compounds are defined by their reactivity patterns, which include their ability to undergo tautomerization, participate in hydrogen bonding, and engage in electron transfer reactions. These properties are critical for the molecule's potential applications in medicinal chemistry and materials science (Wazzan & Safi, 2017).

Scientific Research Applications

Water Oxidation Catalysts

A study describes the synthesis and characterization of Ru complexes with ligands related to the given compound, demonstrating applications in water oxidation. These complexes, when used as catalysts, show significant activity in oxygen evolution, a key reaction for renewable energy technologies like water splitting (R. Zong & R. Thummel, 2005).

Heterocyclic Synthesis

Research on the cyclization of iminoalkynes, including structures similar to the given compound, underlines its utility in the synthesis of isoquinolines and naphthyridines. This methodology affords heterocycles in moderate to excellent yields, crucial for the development of pharmaceuticals and agrochemicals (Qinhua Huang, J. A. Hunter, & R. Larock, 2002).

MAP Kinase Inhibition

A compound structurally related to the queried chemical has been developed as a p38 MAP kinase inhibitor, which is potentially useful for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. The synthesis approach described supports large-scale preparation for drug development programs (John Y. L. Chung et al., 2006).

Luminescence Sensing

In the field of luminescence sensing, derivatives of the compound have been synthesized for enantioselective sensing of chiral amino alcohols. This application is pivotal for analytical chemistry, particularly in detecting and quantifying biomolecules (Shuanglong Liu, J. P. C. Pestano, & C. Wolf, 2008).

High-Performance Materials

Research into novel unsymmetric polyimides containing di-tert-butyl side groups derived from related compounds has shown that these materials possess low dielectric constants, excellent solubility, and high glass transition temperatures. These properties are crucial for applications in the electronics industry, where materials with high thermal stability and low dielectric constants are required (Y. Chern, J. Tsai, & Jane-Jen Wang, 2009).

properties

IUPAC Name |

1-tert-butyl-4-(7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)20-11-13(9-15(20)21)16(22)19-8-6-14-12(10-19)5-4-7-18-14/h4-5,7,13H,6,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFPDXSKPNFESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C(=O)N2CCC3=C(C2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)-2-pyrrolidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(phenylsulfonyl)hydrazino]carbonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5512397.png)

![ethyl 1-amino-5-(4-morpholinyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5512401.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5512404.png)

![5-benzyl-1-(4-methylphenyl)-4-[(3E)-3-pentenoyl]-2-piperazinone](/img/structure/B5512415.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![N'-(4-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5512439.png)

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)

![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)